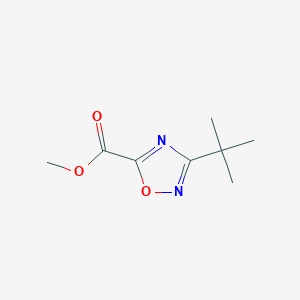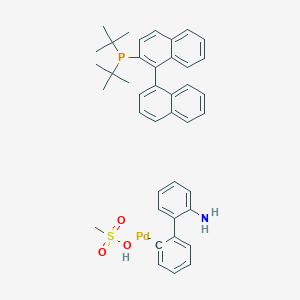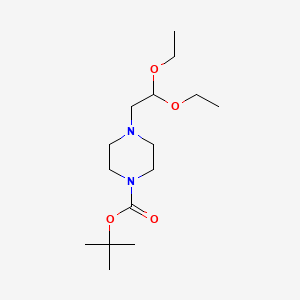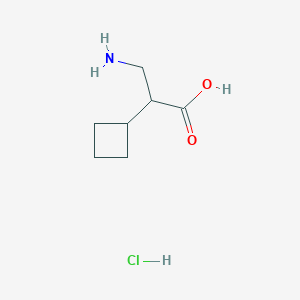![molecular formula C48H28Fe6N6O32 B6309725 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate CAS No. 1257379-88-6](/img/structure/B6309725.png)
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], also known as CONEKTIC™ F250, is a water-stable porous metal-organic framework (MOF) used for the absorption of hydrogen and methane . It has a linear formula of C48H20N6O32Fe3 .
Synthesis Analysis
The synthesis of this MOF is a challenge due to the instability of coordination bonds, which are typically less stable than covalently bonded materials . To overcome this, an approach based on kinetic and thermodynamic control of MOF crystallization has been used to synthesize Fe-MOF single crystals with pre-synthesized metal building blocks .Physical and Chemical Properties Analysis
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 is a dark red-brown powder . It is insoluble in water . It has a high total H2 volumetric uptake of 60g L-1 at 40 bar and 77 K and high total CH4 uptakes of 200V STP/V at 35 bar and 298 K .Wissenschaftliche Forschungsanwendungen
Applications in Water Purification
- Catalytic Degradation of Toxic Organic Compounds : PCN-250, a family of highly-porous metal-organic frameworks (MOFs), has shown potential as a catalyst for Fenton and photo-Fenton reactions, useful in water purification. The substitution of Mn and Co for Fe in PCN-250 improves its efficiency for decomposing Methylene Blue in solution, demonstrating the framework's potential for broader Advanced Oxidation Processes (AOP) (Kirchon et al., 2020).
Energy-Efficient Gas Capture and Release
- Light-Induced Switchable Adsorption (LISA) : PCN-250's mechanism for CO2 and CH4 adsorption was explored, showing significant changes in adsorption based on the metal cluster involved. Particularly, PCN-250-Al demonstrated notable volumetric storage changes, indicating its potential for energy-efficient gas capture and release using LISA systems (Drake et al., 2022).
Gas Storage and Stability
- Robust MOFs for Gas Storage : The kinetically tuned dimensional augmentation route used in synthesizing PCN-250(Fe2Co) produced robust MOFs with high volumetric uptake of hydrogen and methane. These MOFs also demonstrated stability in various aqueous solutions, making them suitable for practical applications (Feng et al., 2014).
Electrochemical Applications
- Electrocatalysis in Energy Storage : Iron phthalocyanine-based porous carbon electrocatalysts, similar in composition to PCN-250(Fe), exhibited high surface area and ORR activity, suggesting their potential in electrochemical applications, such as fuel cells and batteries (Yu et al., 2016).
Environmental Remediation
- Removal of Heavy Metal Pollutants : Porous carbon-encapsulated iron composites like Fe@PC demonstrated efficiency in removing trace hexavalent chromium from polluted water, with the potential for practical application in wastewater treatment (Zhuang et al., 2014).
Wirkmechanismus
Target of Action
The primary target of Iron Azobenzene Tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250, also known as PCN-250, is the absorption of hydrogen and methane gases . This compound is a type of Metal-Organic Framework (MOF) that has a highly crystalline porous structure, which allows it to have a large surface area and excellent adsorption properties .
Mode of Action
PCN-250 interacts with its targets (hydrogen and methane gases) through adsorption . The high methane uptake of PCN-250 is mainly due to the structure of this MOF .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of PCN-250, we can discuss its adsorption and desorption properties . PCN-250 exhibits a high volumetric gas uptake . It can achieve a volumetric uptake of 60g L-1 at 40 bar and 77 K . This high uptake is due to the MOF’s high crystal density .
Result of Action
The result of PCN-250’s action is the efficient storage of hydrogen and methane gases. This makes it potentially useful in applications such as gas storage and separation .
Action Environment
The action of PCN-250 is influenced by environmental factors such as pressure and temperature . For example, PCN-250 has the potential to be an excellent absorbent for methane storage if a pressure range between 1-35 bar is used, with the highest methane loading at 35 bar . Additionally, PCN-250 is stable in water and aqueous solutions , indicating good environmental stability.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 plays a crucial role in various biochemical reactions. It interacts with enzymes such as catalase and peroxidase, enhancing their activity by providing a stable environment for these enzymes to function. The compound’s porous structure allows it to adsorb and stabilize reactive oxygen species, thereby protecting biomolecules from oxidative damage. Additionally, it can bind to proteins and other biomolecules through coordination bonds, facilitating various biochemical processes .
Cellular Effects
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of antioxidant genes, thereby increasing the cell’s ability to combat oxidative stress. The compound also affects cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and energy production. These interactions can result in improved cell viability and function under stress conditions .
Molecular Mechanism
The molecular mechanism of Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 involves its ability to bind to biomolecules through coordination bonds. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 change over time. The compound is stable under various conditions, maintaining its structure and activity for extended periods. Prolonged exposure to extreme pH or high temperatures can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including enhanced antioxidant capacity and improved metabolic efficiency .
Dosage Effects in Animal Models
The effects of Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and protect against oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the benefits of the compound are maximized at an optimal dose, beyond which adverse effects become prominent .
Metabolic Pathways
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby influencing the cellular redox state. The compound can also affect the levels of metabolites by modulating enzyme activity and metabolic flux. These interactions can lead to changes in the overall metabolic profile of cells, promoting a more efficient and balanced metabolic state .
Transport and Distribution
Within cells and tissues, Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its porous structure allows it to accumulate in specific regions, where it can exert its biochemical effects. The compound’s distribution is influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within these compartments, the compound can influence various biochemical processes, including energy production and protein folding. Its activity and function are closely linked to its subcellular localization, allowing it to exert targeted effects within the cell .
Eigenschaften
IUPAC Name |
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H10N2O8.6Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;6*+3;;;;;;;2*-2/p-14 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZDMSYJOFYCHU-UHFFFAOYSA-A |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.[OH-].[OH-].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28Fe6N6O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1535.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)


![Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B6309719.png)


